2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure, featuring a cyanoethyl group, two phenyl groups, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the reaction of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with 2-cyanoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include acidic or basic catalysts, depending on the specific reaction conditions required.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenyl groups provide stability and influence the compound’s reactivity. The cyclohexene ring can undergo various transformations, contributing to the compound’s versatility in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate: shares similarities with other cyanoethyl and diphenylcyclohexene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both cyano and phenyl groups, along with the cyclohexene ring, allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62544-34-7 |
---|---|
Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-cyanoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H21NO2/c23-14-7-15-25-22(24)19-12-13-20(17-8-3-1-4-9-17)21(16-19)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-13,15-16H2 |
InChI Key |
KVVVIWXKXTYTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CC1C(=O)OCCC#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.